![molecular formula C31H42N2 B3045988 Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl- CAS No. 117433-12-2](/img/structure/B3045988.png)
Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl-
Overview
Description
Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds. For the preparation of Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl-, a multi-step synthetic route can be employed:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized by coupling reactions such as Suzuki or Negishi coupling, where a heptyl-substituted phenylboronic acid reacts with a halogenated phenyl compound.
Introduction of the Octyl Chain: The octyl chain can be introduced via Friedel-Crafts alkylation, where the biphenyl intermediate reacts with an octyl halide in the presence of a Lewis acid catalyst.
Cyclization to Form Pyrimidine Ring: The final step involves the cyclization of the substituted biphenyl intermediate with appropriate β-dicarbonyl compounds and amidines under controlled conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves scalable and efficient methods such as:
Catalytic Coupling Reactions: Utilizing palladium or copper catalysts for coupling reactions to form the biphenyl intermediate.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Green Chemistry Approaches: Using environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- involves its interaction with specific molecular targets and pathways. The compound can:
Bind to DNA or RNA: Intercalate between nucleic acid bases, disrupting the replication and transcription processes.
Inhibit Enzymes: Act as an inhibitor of enzymes involved in critical biological pathways, such as kinases or polymerases.
Modulate Receptor Activity: Interact with cellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrazine: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4.
Pyridazine: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.
Uniqueness
Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of heptyl and octyl chains enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Biological Activity
Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl- (CAS No. 117433-12-2) is a complex organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds featuring two nitrogen atoms in their six-membered ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.
- Molecular Formula : C28H36N2
- Molecular Weight : 442.7 g/mol
- Structure : The compound features a biphenyl moiety substituted with heptyl and octyl chains, contributing to its unique biological properties.
Synthesis
The synthesis of Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl- typically involves multi-step reactions:
- Formation of Biphenyl Intermediate : Achieved through coupling reactions such as Suzuki or Negishi coupling.
- Introduction of Octyl Chain : Utilized via Friedel-Crafts alkylation with an octyl halide in the presence of a Lewis acid catalyst.
The biological activity of this compound can be attributed to several mechanisms:
- DNA/RNA Interaction : The compound may intercalate between nucleic acid bases, disrupting replication and transcription.
- Enzyme Inhibition : It can inhibit enzymes involved in critical pathways, such as kinases or polymerases.
- Receptor Modulation : The compound interacts with cellular receptors, altering signal transduction pathways.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl- can effectively inhibit bacterial growth and fungal infections.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of pyrimidine compounds against various viral infections. Specifically, studies suggest that these compounds can disrupt viral replication processes by targeting viral proteins or interfering with host cell pathways.
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties:
- A notable study demonstrated the cytotoxic effects of related compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) .
- The IC50 values indicated significant antiproliferative effects compared to standard treatments like cisplatin.
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Compound A | MDA-MB-231 | 10 | More potent than cisplatin |
Compound B | MCF-7 | 15 | Significant morphological changes |
Case Studies
- Cytotoxicity Assessment : A study utilizing the sulforhodamine B assay assessed the cytotoxicity of pyrimidine derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .
- Mechanistic Insights : Another research effort focused on understanding how these compounds interact with DNA. Fluorescence assays revealed that they could displace ethidium bromide from ss-DNA, confirming their binding affinity .
Properties
IUPAC Name |
2-[4-(4-heptylphenyl)phenyl]-5-octylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2/c1-3-5-7-9-11-13-15-27-24-32-31(33-25-27)30-22-20-29(21-23-30)28-18-16-26(17-19-28)14-12-10-8-6-4-2/h16-25H,3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILUFQNMHLMGAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557046 | |
Record name | 2-(4'-Heptyl[1,1'-biphenyl]-4-yl)-5-octylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117433-12-2 | |
Record name | 2-(4'-Heptyl[1,1'-biphenyl]-4-yl)-5-octylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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